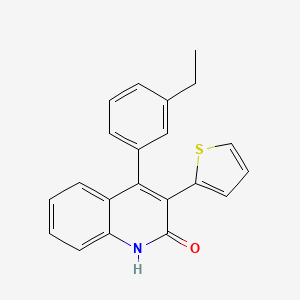
4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a quinoline core substituted with a thiophene ring and an ethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated quinoline derivative.
Addition of the Ethylphenyl Group: The ethylphenyl group can be added through a Friedel-Crafts alkylation reaction, where an ethylbenzene is reacted with the quinoline derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitro, or alkyl-substituted quinoline derivatives.
Applications De Recherche Scientifique
4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one can be compared with other similar compounds such as:
4-phenyl-3-thiophen-2-yl-1H-quinolin-2-one: Lacks the ethyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
4-(3-methylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one: Contains a methyl group instead of an ethyl group, which may result in different steric and electronic effects.
4-(3-ethylphenyl)-3-furan-2-yl-1H-quinolin-2-one: Substitutes the thiophene ring with a furan ring, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H17NOS |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C21H17NOS/c1-2-14-7-5-8-15(13-14)19-16-9-3-4-10-17(16)22-21(23)20(19)18-11-6-12-24-18/h3-13H,2H2,1H3,(H,22,23) |
Clé InChI |
XLAAGTNTOQUEJX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)C2=C(C(=O)NC3=CC=CC=C32)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


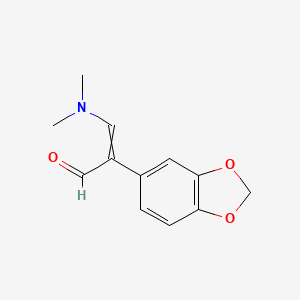
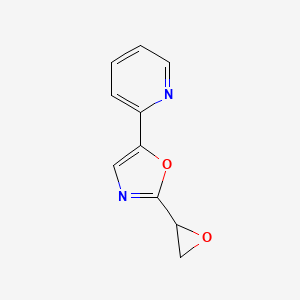
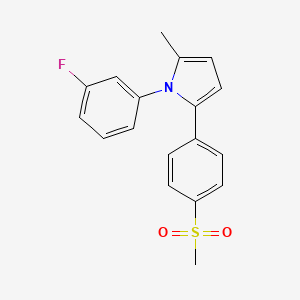
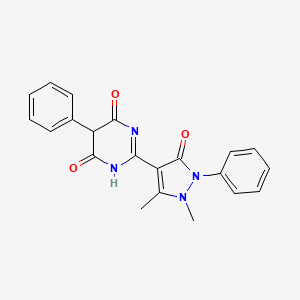
![4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13877095.png)
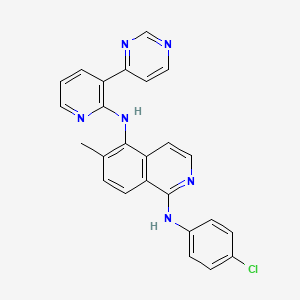
![8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B13877102.png)
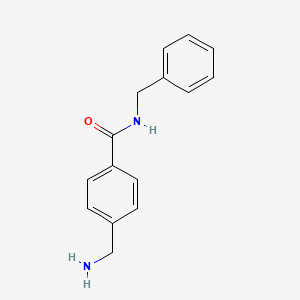
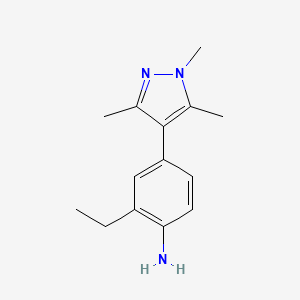

![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)
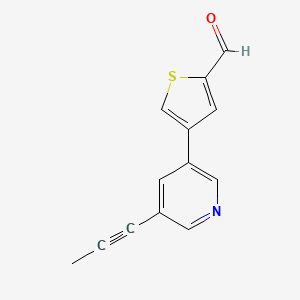
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)
![2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile](/img/structure/B13877142.png)
